4-({(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N,N-diethylbenzenesulfonamide
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Overview
Description
4-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N,N-DIETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring, a chlorophenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N,N-DIETHYL-1-BENZENESULFONAMIDE typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol in the presence of glacial acetic acid. The reaction is refluxed for several hours and monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N,N-DIETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N,N-DIETHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of various diseases and disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N,N-DIETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes and functions . Molecular docking studies have shown that the compound can interact with enzymes involved in oxidative stress and inflammation, suggesting its potential as an antioxidant and anti-inflammatory agent.
Comparison with Similar Compounds
Similar Compounds
3-(4-CHLORO-PHENYL)-3-HYDROXY-2,2-DIMETHYL-PROPIONIC ACID METHYL ESTER: This compound shares a similar chlorophenyl group and has been studied for its antiproliferative and apoptotic activities.
3-[(4-CHLOROPHENYL)SELANYL]-1-METHYL-1H-INDOLE: This compound has been reported as an antioxidant and immunomodulatory agent.
Uniqueness
4-({[1-(3-CHLOROPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}AMINO)-N,N-DIETHYL-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H23ClN4O3S |
---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
4-[[2-(3-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C21H23ClN4O3S/c1-4-25(5-2)30(28,29)19-11-9-17(10-12-19)23-14-20-15(3)24-26(21(20)27)18-8-6-7-16(22)13-18/h6-14,24H,4-5H2,1-3H3 |
InChI Key |
IDZZBNWEMPYVAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)N=CC2=C(NN(C2=O)C3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
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